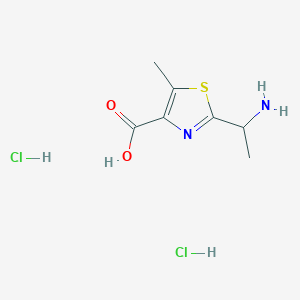

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and its carboxylic acid functionality, which can engage in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-methylthiazole and ethylamine.

Reaction Steps:

Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Purification: After synthesis, the compound is purified through crystallization or other methods to remove impurities and obtain the final product in its dihydrochloride form.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.

Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Various substituted thiazoles and aminoethyl derivatives.

Wirkmechanismus

Target of Action

The primary target of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This family of kinases plays a crucial role in various cellular processes, including cell adhesion and smooth muscle contraction .

Mode of Action

This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner . This suggests that the compound inhibits the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK kinases by this compound affects several biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .

Pharmacokinetics

The compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled compound . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK kinases by this compound has several cellular effects. For example, it promotes skeletal myogenic differentiation of certain types of cells . It also increases the survival rate of human embryonic stem cells and iPSC undergoing cryopreservation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-(1-Aminoethyl)thiazole-4-carboxylic acid: Similar structure but without the methyl group.

5-Methylthiazole-4-carboxylic acid: Lacks the aminoethyl group.

2-(1-Aminoethyl)-4-carboxylic acid: Different heterocyclic ring structure.

Biologische Aktivität

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which incorporates both sulfur and nitrogen atoms, enhancing its potential interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by recent research findings.

- Molecular Formula : C7H10Cl2N2O2S

- Molecular Weight : 259.15 g/mol

- Structure : The compound features a thiazole ring that contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, essential for bacterial cell wall biosynthesis. This inhibition disrupts peptidoglycan synthesis, leading to bacterial growth inhibition, particularly against pathogens like Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of peptidoglycan biosynthesis |

| Mycobacterium tuberculosis | <1 µg/mL | Rapid bactericidal effect |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may interact with various receptors involved in cancer pathways, showing potential in inhibiting the proliferation of cancer cells. For example, derivatives of thiazole compounds have demonstrated antiproliferative effects on human leukemia cells and other cancer types .

Case Study: Anticancer Evaluation

In a study assessing the efficacy of thiazole derivatives on cancer cell lines:

- Compound Tested : N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide.

- Results : Exhibited high antiproliferative potency on K563 leukemia cells with an IC(50) comparable to dasatinib .

Antifungal Activity

The antifungal potential of this compound has also been documented. It shows promise in inhibiting fungal growth, making it a candidate for further investigation in antifungal drug development .

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Candida albicans | 64 µg/mL | Significant growth inhibition observed |

| Aspergillus niger | 32 µg/mL | Effective in reducing spore germination |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions, leading to various pharmacological effects. The compound's structural features allow it to engage with critical enzymes involved in metabolic pathways related to bacterial and fungal growth .

Eigenschaften

IUPAC Name |

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOHPYNEMEWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.